molecular formula C7H6Cl2 B13865229 2-Chlorobenzyl-3,4,5,6-D4 Chloride

2-Chlorobenzyl-3,4,5,6-D4 Chloride

Katalognummer: B13865229
Molekulargewicht: 165.05 g/mol
InChI-Schlüssel: BASMANVIUSSIIM-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorobenzyl-3,4,5,6-D4 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride typically involves the chlorination of deuterated benzyl compounds. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorobenzyl-3,4,5,6-D4 Chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzyl compounds.

    Oxidation Reactions: Can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction Reactions: Can be reduced to form deuterated benzyl alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehydes and benzoic acids.

    Reduction: Benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzyl-3,4,5,6-D4 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-Chlorobenzyl-3,4,5,6-D4 Chloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chlorobenzyl-3,4,5,6-D4 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics. This makes it a valuable tool in various scientific studies .

Eigenschaften

Molekularformel

C7H6Cl2

Molekulargewicht

165.05 g/mol

IUPAC-Name

1-chloro-2-(chloromethyl)-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2/i1D,2D,3D,4D

InChI-Schlüssel

BASMANVIUSSIIM-RHQRLBAQSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])CCl)Cl)[2H])[2H]

Kanonische SMILES

C1=CC=C(C(=C1)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.